molecular formula C18H13FO3 B3598735 3-fluorobenzyl 3-hydroxy-2-naphthoate

3-fluorobenzyl 3-hydroxy-2-naphthoate

Cat. No.: B3598735
M. Wt: 296.3 g/mol
InChI Key: GFTVDONQYHNUOA-UHFFFAOYSA-N
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Description

3-Fluorobenzyl 3-hydroxy-2-naphthoate is an ester derivative of 3-hydroxy-2-naphthoic acid (CAS 92-70-6), where the carboxylic acid group is esterified with a 3-fluorobenzyl moiety. The compound combines the aromatic and hydrogen-bonding properties of the 3-hydroxy-2-naphthoate core with the electron-withdrawing fluorine substituent on the benzyl group.

The 3-hydroxy-2-naphthoate moiety is notable for intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, which stabilizes the negative charge and reduces hydrophilicity . This feature is critical in applications such as host-guest chemistry and metal ion extraction . The 3-fluorobenzyl group may further modulate electronic and steric properties, affecting interactions with biological targets or materials .

Properties

IUPAC Name

(3-fluorophenyl)methyl 3-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO3/c19-15-7-3-4-12(8-15)11-22-18(21)16-9-13-5-1-2-6-14(13)10-17(16)20/h1-10,20H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTVDONQYHNUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 3-hydroxy-2-naphthoate typically involves the esterification of 3-hydroxy-2-naphthoic acid with 3-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluorobenzyl 3-hydroxy-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

3-fluorobenzyl 3-hydroxy-2-naphthoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 3-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 3-Hydroxy-2-Naphthoate vs. Sodium 2-Naphthoate

These sodium salts differ by the presence of a hydroxyl group at the 3-position in the former. Key distinctions include:

  • Binding Affinity : Sodium 3-hydroxy-2-naphthoate exhibits stronger binding to dendrimers (e.g., G4 1-(4-carbomethoxy pyrrolidone dendrimers) due to intramolecular hydrogen bonding and higher lipophilicity, enabling interactions with hydrophobic dendrimer cores. In contrast, sodium 2-naphthoate binds weakly and lacks additional hydroxyl-mediated interactions .
  • Stoichiometry : Sodium 3-hydroxy-2-naphthoate forms two high-affinity and ~40 low-affinity complexes per dendrimer, while sodium 2-naphthoate binds only two molecules .
Property Sodium 3-Hydroxy-2-Naphthoate Sodium 2-Naphthoate
Binding Stoichiometry 2 (high) + ~40 (low) 2 (high)
ΔG (Binding Affinity) Higher Lower
Key Interaction Hydrophobic + H-bonding Hydrophobic

Ester Derivatives: Methyl, Octyl, and 3-Fluorobenzyl Esters

Esterification of 3-hydroxy-2-naphthoic acid alters solubility and bioactivity:

  • Methyl 3-Hydroxy-2-Naphthoate (CAS 883-99-8): Lower molecular weight (202.21 g/mol) and moderate lipophilicity (LogP 2.33). Used in biomedical research for preliminary bioactivity assessments .
  • Octyl 3-Hydroxy-2-Naphthoate: Higher lipophilicity (long alkyl chain) enhances algicidal activity (EC50 1.38 µmol/L against Microcystis aeruginosa), outperforming methyl derivatives .
Property Methyl Ester Octyl Ester 3-Fluorobenzyl Ester
Molecular Weight (g/mol) 202.21 ~318.38* ~310.28*
LogP 2.33 >5 (estimated) ~3.5 (estimated)
Key Application Biomedical research Algicides Not reported

*Calculated based on structural analogs.

Halogenated Benzyl Analogs: 3-Fluorobenzyl vs. 3-Chlorobenzyl

Inhibitory activity against Mycobacterium tuberculosis highlights the role of halogen type:

  • 3-Fluorobenzyl Derivatives : Exhibit moderate activity due to fluorine’s smaller atomic radius and strong electronegativity, favoring specific halogen-bonding interactions.
  • 3-Chlorobenzyl Derivatives : Chlorine’s larger δ-hole and polarizability may enhance binding in some contexts, but steric hindrance can reduce efficacy .
Property 3-Fluorobenzyl 3-Chlorobenzyl
Halogen Bond Strength Moderate Stronger δ-hole
Steric Effects Minimal Significant
Bioactivity (MTb) Moderate Variable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluorobenzyl 3-hydroxy-2-naphthoate
Reactant of Route 2
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3-fluorobenzyl 3-hydroxy-2-naphthoate

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